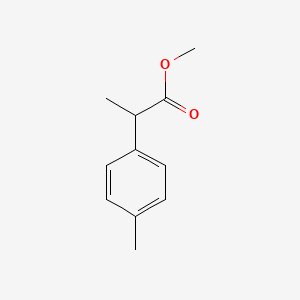

Methyl 2-(4-methylphenyl)propanoate

Description

Significance and Research Context in Organic Synthesis

The significance of methyl 2-(4-methylphenyl)propanoate in organic synthesis is primarily associated with its role as an intermediate in the preparation of larger, often biologically active, compounds. The core structure, 2-arylpropionic acid, is a well-known motif in many non-steroidal anti-inflammatory drugs (NSAIDs). While the methyl ester itself is not typically the final active ingredient, its use simplifies synthetic pathways, for example, by protecting the carboxylic acid group during certain reaction steps.

The synthesis of the parent acid, 2-(4-methylphenyl)propanoic acid, has been explored through various routes. One common method involves the methylation of p-methylbenzyl cyanide to form 2-(4-methylphenyl)propionitrile, which is then hydrolyzed to the desired carboxylic acid. google.com Another approach starts from toluene, which undergoes a Friedel-Crafts reaction followed by several steps to yield the final acid product. google.com Once the carboxylic acid is obtained, it can be readily converted to this compound through standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org

The use of related ester derivatives is highlighted in patent literature for the synthesis of complex pharmaceutical compounds. For instance, derivatives of methyl 2-phenylpropanoate (B8470279) are key intermediates in the preparation of bilastine (B1667067) and fexofenadine, showcasing the utility of this class of compounds in medicinal chemistry. google.comgoogleapis.comjustia.com

Scope of Current Academic Investigations

Current academic and industrial research tends to focus on the applications and synthesis of derivatives of this compound rather than the compound itself. These investigations often explore the incorporation of this structural motif into larger, more complex molecules with specific functional properties.

For example, research has been conducted on "methyl-2-methyl-2-(4-methyl-phenyl)sulfonamido propanoate," an arylsulfonamide derivative. researchgate.net Studies on this compound have delved into its structural characterization, supramolecular architecture, and the analysis of its molecular surface electrostatic potential. researchgate.net Such research is crucial for understanding intermolecular interactions and designing new materials with desired properties.

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

methyl 2-(4-methylphenyl)propanoate |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |

InChI Key |

FHMQHCLTSCTWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methyl 2 4 Methylphenyl Propanoate and Analogues

Crystallographic Studies and Molecular Geometry

Crystallographic studies, particularly single-crystal X-ray diffraction, offer definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for Methyl 2-(4-methylphenyl)propanoate itself is not publicly available, a detailed analysis of a close structural analogue, (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate, provides valuable information regarding the likely molecular geometry and conformational preferences. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate reveals significant details about its solid-state structure. nih.govresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a common chiral space group. The unit cell parameters and other crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₅S |

| Formula Weight | 258.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.4890(15) |

| b (Å) | 10.150(2) |

| c (Å) | 17.362(4) |

| V (ų) | 1319.7(5) |

| Z | 4 |

| Temperature (K) | 298(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data obtained for the analogue (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate. nih.govresearchgate.net |

Conformational Analysis and Interconversion Mechanisms

The conformation of the ester group relative to the aromatic ring is a key structural feature. In the solid state of (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate, the dihedral angle between the plane of the benzene (B151609) ring and the methoxycarbonyl plane is 52.7(4)°. nih.gov This twisted conformation minimizes steric hindrance between the ester group and the tolyl moiety.

Supramolecular Architecture and Intermolecular Interactions

The way molecules pack in the solid state is governed by a variety of intermolecular interactions, which collectively define the supramolecular architecture. These interactions are critical for understanding the physical properties of the crystalline material.

Hydrogen Bonding Networks

In the crystal structure of the analogue (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate, conventional hydrogen bonds are not the dominant feature due to the absence of strong hydrogen bond donors like -OH or -NH groups. However, weaker C-H···O hydrogen bonds play a significant role in stabilizing the crystal packing. nih.govresearchgate.net The molecules are linked via these intermolecular C-H···O interactions, forming chains along the crystallographic b-axis. nih.gov An intramolecular C-H···O interaction is also observed, which contributes to the stabilization of the molecular conformation. nih.gov

For this compound, similar C-H···O interactions involving the methyl and methoxy (B1213986) groups as donors and the carbonyl oxygen as an acceptor are expected to be present, directing the formation of its crystal lattice.

Non-Covalent Interactions (e.g., C-H···π(arene))

Beyond classical hydrogen bonds, weaker non-covalent interactions are instrumental in the formation of the supramolecular assembly. In aromatic compounds, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are common. In the crystal packing of the tolylsulfonyloxy analogue, while not explicitly detailed as a primary packing force in the abstract, the stacking of molecules along the a-axis suggests the presence of π-π or C-H···π interactions involving the tolyl rings. nih.gov

Analysis of Supramolecular Synthons (e.g., Graph-Set Notation)

Supramolecular synthons are robust and predictable patterns of intermolecular interactions. The analysis of these synthons, often described using graph-set notation, provides a powerful tool for understanding and engineering crystal structures.

In the case of the analogue (S)-(–)-Methyl 2-(p-tolylsulfonyloxy)propanoate, the C-H···O interactions form a chain motif, which can be described using the graph-set notation C(n). The specific details of the graph set for the observed chain would require a more in-depth analysis of the crystallographic data.

For profen derivatives, which share the 2-arylpropanoic acid motif, the carboxylic acid dimer, a robust R²₂(8) synthon, is a dominant and well-characterized supramolecular feature. rsc.org While this compound is an ester and cannot form this specific dimer, the principles of synthon analysis can be applied to the weaker interactions present. For instance, pairs of C-H···O interactions can lead to the formation of cyclic motifs, such as R²₂(n) rings, which would contribute to the stability of the crystal lattice. The identification of such synthons is key to a rational understanding of the solid-state behavior of this compound and its analogues.

Hirshfeld Surface Analysis in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method defines the space a molecule occupies in a crystal, allowing for the partitioning of the crystal's electron density into molecular fragments. mdpi.com The Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to provide insights into the nature and strength of intermolecular contacts. nih.govacu.edu.in

For aromatic esters analogous to this compound, Hirshfeld surface analysis typically reveals a significant contribution from H···H interactions, often comprising the largest percentage of the total surface area. nih.govnih.gov Other important interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and O···H/H···O contacts, representing hydrogen bonds where applicable. nih.govnih.govresearchgate.net The presence of π-π stacking interactions, visualized through the shape index and curvedness maps, also contributes to the stability of the crystal structure in many aromatic compounds. researchgate.netacu.edu.in In the crystal packing of related phenylpropanoates, molecules are often linked by various weak intermolecular forces that stabilize the supramolecular structure. nih.gov

The relative contributions of these interactions for a molecule similar to this compound are expected to follow a general pattern observed in other aromatic organic compounds.

Table 1: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Analogous Aromatic Compounds

| Intermolecular Contact | Typical Contribution (%) | Reference |

|---|---|---|

| H···H | 40 - 65 | nih.govnih.gov |

| C···H/H···C | 15 - 27 | nih.govnih.govnih.gov |

| O···H/H···O | 6 - 13 | nih.govnih.govresearchgate.net |

| C···C | ~5 | nih.gov |

| N···H/H···N | ~2-7 | nih.govnih.gov |

Note: The exact percentages can vary depending on the specific molecular structure and crystal packing.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution.

Structural Elucidation via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its structural analogues. nih.govvaia.comacadiau.ca

In the ¹H NMR spectrum, the aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the range of δ 7.0-7.5 ppm. The methine proton (CH) adjacent to the phenyl ring and the carbonyl group would likely resonate as a quartet downfield, influenced by the neighboring methyl group. The methyl protons of the ester group (OCH₃) would give rise to a singlet, typically around δ 3.6 ppm. acadiau.ca The methyl protons on the tolyl group (Ar-CH₃) would also produce a singlet, but at a more upfield position, generally around δ 2.3 ppm. acadiau.ca Finally, the methyl protons of the propanoate moiety (CH-CH₃) would appear as a doublet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift expected around δ 173-175 ppm. vaia.comacadiau.ca The aromatic carbons would show signals in the δ 125-140 ppm region. The carbon of the methoxy group (OCH₃) is anticipated to have a signal around δ 52 ppm. vaia.comacadiau.ca The methine carbon (CH) and the carbons of the two methyl groups (Ar-CH₃ and CH-CH₃) would appear at the most upfield region of the spectrum. acadiau.ca

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.5 | d, d |

| Methine (CH) | ~3.7 | q |

| Methoxy (OCH₃) | ~3.6 | s |

| Aryl Methyl (Ar-CH₃) | ~2.3 | s |

| Propanoate Methyl (CH-CH₃) | ~1.5 | d |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 173 - 175 |

| Aromatic (C-Ar) | 125 - 140 |

| Methoxy (OCH₃) | ~52 |

| Methine (CH) | ~45 |

| Aryl Methyl (Ar-CH₃) | ~21 |

| Propanoate Methyl (CH-CH₃) | ~19 |

Application in Reaction Monitoring

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. nih.gov For the synthesis of this compound, for instance, through the esterification of 2-(4-methylphenyl)propanoic acid, ¹H NMR can be used to track the disappearance of the carboxylic acid proton signal and the appearance of the methyl ester proton signal. acadiau.ca This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield and purity of the desired product. The integration of the respective signals provides a quantitative measure of the conversion of the starting material to the product.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. researchgate.netualberta.ca

For this compound, the FT-IR and FT-Raman spectra would be characterized by several key vibrational modes. The most prominent band in the FT-IR spectrum is expected to be the C=O stretching vibration of the ester group, appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely produce strong bands in the 1100-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methine groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. nih.gov

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the substituted benzene ring. The symmetric stretching of the aromatic ring is a particularly characteristic Raman band.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | <3000 | FT-IR, FT-Raman |

| C=O Stretch (Ester) | 1730 - 1750 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, FT-Raman |

| C-O Stretch (Ester) | 1100 - 1300 | FT-IR |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the determination of the elemental formula of a molecule and its fragments. chemrxiv.orgthermofisher.com For this compound (C₁₁H₁₄O₂), the exact mass can be calculated with high precision.

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•). The fragmentation of this ion would lead to several characteristic fragment ions. A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to give an acylium ion, or the loss of the methoxycarbonyl group (•COOCH₃). For this compound, a significant peak would be expected from the formation of the tropylium-like ion resulting from the cleavage of the C-C bond alpha to the aromatic ring.

Table 5: Predicted HRMS Fragments for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [C₁₁H₁₄O₂]⁺• | Molecular Ion |

| [C₁₀H₁₁O]⁺ | [M - •OCH₃]⁺ |

| [C₉H₁₁]⁺ | [M - •COOCH₃]⁺ |

| [C₈H₉]⁺ | Tolyl or Tropylium-like ion |

The precise mass measurements obtained from HRMS are crucial for unequivocally identifying the compound and distinguishing it from isomers or other compounds with the same nominal mass. massbank.eu

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2-phenylpropanoate (B8470279) |

| Methyl propanoate |

| Methyl 3-(2,4,6-trimethylphenyl)propanoate |

| Methyl 2-(N-(2-methoxy acetyl)-2,6-dimethyl anilino) propanoate |

| Methyl 2-(3-(4-fluorobenzoyl)phenyl)propanoate |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound and its analogues, GC-MS provides crucial information regarding their retention characteristics and fragmentation patterns upon electron ionization, which is essential for their identification and structural elucidation.

Detailed Research Findings

While direct experimental GC-MS data for this compound is not extensively available in the public domain, a comprehensive understanding of its expected behavior can be derived from the analysis of its structural analogues. The primary fragmentation of these esters occurs at the bonds adjacent to the carbonyl group. docbrown.info Aromatic esters, in particular, are known to produce prominent molecular ion peaks due to the stability of the aromatic ring. chemspider.com

The mass spectrum of an analogue, Methyl 2-phenylpropanoate , shows a base peak at m/z 105, which corresponds to the loss of the methoxycarbonyl group and the formation of the stable acylium ion. nih.gov Its molecular ion peak is observed at m/z 164. nih.gov Another related compound, Methyl 2-methyl-2-phenylpropanoate , also exhibits characteristic fragmentation. pherobase.com For aromatic esters like these, alpha cleavage is a dominant fragmentation pathway. sigmaaldrich.com

The presence of a methyl group on the phenyl ring, as in this compound, is expected to influence the fragmentation pattern. The tolyl group (C₇H₇) would likely lead to a characteristic fragment ion. For instance, in the mass spectrum of Ethyl 2-methyl-2-(4-methylphenyl)propanoate , significant ions are observed at m/z 133 and 105. nih.gov

The retention time in gas chromatography is influenced by factors such as the compound's volatility and the nature of the stationary phase. miamioh.edu The Kovats retention index (RI) is a standardized measure of retention. For Methyl 2-phenylpropanoate , the Kovats RI on a standard non-polar column is reported to be between 1185 and 1200. nih.gov The introduction of a methyl group on the phenyl ring would be expected to slightly increase the retention time.

The fragmentation of simple esters like Methyl propanoate involves the formation of a molecular ion peak at m/z 88, with a base peak at m/z 57, corresponding to the [C₃H₅O]⁺ ion. docbrown.infodocbrown.info This provides a foundational understanding of the fragmentation of the ester functional group itself.

In the context of more complex structures like the methyl ester of the well-known NSAID, Ibuprofen (B1674241) (Methyl 2-[4-(2-methylpropyl)phenyl]propanoate), the molecular ion is observed at m/z 220. nih.govpherobase.com Common fragments are seen at m/z 177, 161, and 64211. nih.gov

By analyzing the GC-MS data of these related compounds, the expected fragmentation pattern for this compound would include a molecular ion peak, a base peak resulting from the loss of the methoxycarbonyl group to form a tolyl-substituted acylium ion, and other fragments corresponding to the tolyl group and further fragmentation of the ester moiety.

Interactive Data Tables

Table 1: GC-MS Data for this compound Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Retention Index (Kovats, non-polar) | Key Mass Spectral Fragments (m/z) |

| Methyl 2-phenylpropanoate | C₁₀H₁₂O₂ | 164.20 | 1185 - 1200 nih.gov | 164, 105, 77, 70, 103 nih.gov |

| Methyl 2-methyl-2-phenylpropanoate | C₁₁H₁₄O₂ | 178.23 | Not available | Not available |

| Ibuprofen methyl ester | C₁₄H₂₀O₂ | 220.31 | 1515 nih.gov | 220, 177, 161 nih.govpherobase.com |

| Ethyl 2-methyl-2-(4-methylphenyl)propanoate | C₁₃H₁₈O₂ | 206.28 | Not available | 133, 105 nih.gov |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The enzymatic synthesis of esters, such as methyl 2-(4-methylphenyl)propanoate, particularly through lipase (B570770) catalysis in organic media, is frequently described by the Ping-Pong Bi-Bi mechanism. researchgate.net This model is a cornerstone of enzyme kinetics for reactions involving two substrates and two products. numberanalytics.comnumberanalytics.com The process initiates with the binding of the first substrate (S1), typically the acid, to the enzyme (E), forming an enzyme-substrate complex (ES1). numberanalytics.com This is followed by a chemical transformation that results in the release of the first product (P1), which is water in the case of esterification, and the formation of a modified, acylated enzyme intermediate (E* or E.Ac). researchgate.netnumberanalytics.com

The second substrate (S2), the alcohol, then binds to this acylated enzyme intermediate. researchgate.net This leads to the second chemical reaction, forming the ester (the second product, P2), and regenerating the original form of the enzyme, which is then ready to start a new catalytic cycle. numberanalytics.com

A significant feature often observed in these reactions is substrate inhibition. The reaction rate can be reduced at high concentrations of either the acid or the alcohol. mdpi.comresearchgate.net This occurs when a substrate molecule binds to the enzyme in a non-productive way, forming a dead-end complex. researchgate.netmdpi.com For instance, the alcohol might bind to the free enzyme, or a second acid molecule might bind to the acylated enzyme intermediate, temporarily halting the catalytic cycle. researchgate.netmdpi.com This phenomenon is described as a Ping-Pong Bi-Bi mechanism with double dead-end substrate inhibition. mdpi.com

Schematic of a General Ping-Pong Bi-Bi Mechanism with Substrate Inhibition E represents the enzyme, A the acid, B the alcohol, P the water, and Q the ester.

E + A ⇌ E.A → E.Ac + P

E.Ac + B ⇌ E.Ac.B → E + Q

Dead-End Inhibition Complexes: E + B ⇌ E.B (Inhibition by alcohol); E.Ac + A ⇌ E.Ac.A (Inhibition by acid) researchgate.net

Non-enzymatic catalytic synthesis of esters and related propanoates involves distinct pathways and chemical intermediates. For the synthesis of 2-(4-methylphenyl)propionic acid, a precursor to its methyl ester, a common industrial route starts with p-xylene. google.com The pathway proceeds through a series of intermediates as outlined below:

Chlorination: p-Xylene is chlorinated to form p-methylbenzyl chloride (Compound I). google.com

Cyanation: The chloride is then converted to p-methylbenzyl cyanide (Compound II) through a nitrilation reaction. google.com

Methylation: Methylation of Compound II yields 2-(4-methylphenyl)propionitrile (Compound III). google.com

Hydrolysis: Finally, the propionitrile (B127096) is hydrolyzed and acidified to produce 2-(4-methylphenyl)propionic acid (Compound IV), which can then be esterified to form the target methyl ester. google.com

In other catalytic systems, such as the methoxycarbonylation of ethene to produce methyl propanoate, palladium-based catalysts are employed. researchgate.net The reaction pathways can be complex, sometimes yielding by-products alongside the desired ester. For instance, using a palladium-diisopropylphosphinoferrocene catalyst can selectively produce methyl propanoate, while other catalysts might lead to the formation of polyketones. researchgate.net Intermediates in such reactions can include palladium-hydride species and acyl-palladium complexes.

Kinetic Studies and Parameter Determination

Kinetic studies are essential for quantifying the efficiency of a catalytic process and understanding the factors that influence the reaction rate. For enzyme-catalyzed reactions like the synthesis of this compound, key parameters are determined based on the Michaelis-Menten model or more complex models like the Ping-Pong Bi-Bi mechanism. mdpi.commdpi.com

The primary kinetic parameters include:

Vmax (Maximum Reaction Rate): This represents the highest possible rate of the reaction when the enzyme is saturated with substrate. mdpi.com

Km (Michaelis-Menten Constant): This constant indicates the substrate concentration at which the reaction rate is half of Vmax. It is also a measure of the affinity between the enzyme and the substrate; a lower Km value suggests a higher affinity. mdpi.com

kcat (Catalytic Constant or Turnover Number): This defines the number of substrate molecules converted to product per enzyme molecule per unit of time.

Ki (Inhibition Constant): In cases of substrate inhibition, this constant measures the affinity of the inhibitor (in this case, the substrate itself) for the enzyme. numberanalytics.com

| Ester Synthesized | Enzyme | Parameter | Value | Reference |

|---|---|---|---|---|

| Cinnamyl Butyrate | CRL/Gl-A-SiO2-MNPs | Vmax | 0.298 mM/min | researchgate.net |

| KMa (n-butyric acid) | 17.274 mM | |||

| KMb (1-butanol) | 13.780 mM | |||

| Kib (1-butanol) | 288.184 mM |

Role of Zwitterions and Proton Transfer in Catalysis

In certain catalytic systems for ester synthesis, zwitterionic species play a crucial role as promoters or intermediates. Zwitterions have been shown to improve the catalytic performance of palladium-phosphine systems in the production of methyl propionate (B1217596). researchgate.net Their beneficial effect is attributed to their ability to stabilize transition states and active catalytic palladium intermediates, thereby enhancing reaction rates and selectivity. researchgate.net The formation of a zwitterionic tautomer has also been observed in reactions involving a (4-methylphenyl)imino group, where an intramolecular hydrogen bond facilitates the formation of a phenolato-iminium structure. researchgate.net

Proton transfer is a fundamental step in many catalytic mechanisms, including the lipase-catalyzed esterification following the Ping-Pong Bi-Bi pathway. The release of the first product, water, from the acyl-enzyme intermediate is a critical proton transfer event. mdpi.com The efficiency of this step can be sensitive to isotopic substitution, indicating that proton movement is integral to the rate-limiting step of the mechanism. mdpi.com In acid-catalyzed esterification, protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, making it more susceptible to nucleophilic attack by the alcohol, a key step that relies on efficient proton transfer.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of theoretical investigations, offering a detailed description of the molecule's electronic structure.

To illustrate the type of data obtained from such a calculation, the following table presents theoretical values for a related compound, ibuprofen (B1674241), calculated using the B3LYP/6-311G(d,p) method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Angle | O=C-O | 124.7° |

| Bond Angle | C-C-C (propanoate) | 110.5° |

| Note: The data in this table is for ibuprofen and serves as an illustrative example of the output of a DFT geometry optimization. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2 and MP3), provide a higher level of theory by explicitly including electron correlation, which is the interaction between individual electrons. These methods are computationally more intensive than DFT but can offer more accurate energy and property predictions. They are particularly useful for systems where electron correlation plays a significant role. The application of these methods to Methyl 2-(4-methylphenyl)propanoate would refine the understanding of its electronic structure beyond the mean-field approximation of the Hartree-Fock theory.

The choice of the basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. Different basis sets, such as the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), can yield different results for the electronic structure and properties of this compound. A larger and more flexible basis set generally provides more accurate results but at a higher computational cost. The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the ester group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the methyl groups and the aromatic ring, suggesting these are sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as those involved in receptor binding or solvation. nih.gov

The following table provides an example of MEP values for a set of thiophene (B33073) sulfonamide derivatives, illustrating how MEP data is typically presented.

| Compound | Vmin (kcal/mol) | Vmax (kcal/mol) |

| Derivative 1 | -45.2 | 35.8 |

| Derivative 2 | -48.1 | 38.2 |

| Derivative 3 | -43.9 | 34.5 |

| Note: This data is for illustrative purposes and does not represent this compound. |

Analysis of Electronic Properties (e.g., HOMO-LUMO, Fukui Functions)

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and Fukui functions, are key to understanding its chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity.

Fukui functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. They help to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP analysis alone.

An example of HOMO-LUMO energy values for ibuprofen is provided in the table below.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ibuprofen | -6.8 | -0.5 | 6.3 |

| Note: The data in this table is for ibuprofen and serves as an illustrative example. |

Force Field Parametrization and Molecular Dynamics Considerations

For larger-scale simulations, such as molecular dynamics (MD), which simulate the movement of atoms over time, a classical mechanical model described by a force field is used instead of quantum mechanics due to computational cost. A force field is a set of equations and associated parameters that describe the potential energy of the system. For a molecule like this compound, a specific set of parameters (e.g., for bond stretching, angle bending, torsional angles, and non-bonded interactions) would need to be developed or validated if they are not available in standard force fields like AMBER, CHARMM, or GROMOS.

The parametrization process typically involves fitting the force field parameters to reproduce experimental data or, more commonly, high-level quantum chemical calculation results. Once a reliable force field is established, MD simulations can be performed to study the conformational dynamics of this compound in different environments, such as in a solvent or interacting with a biological target.

In Silico Modeling for Chemical Systems

In silico modeling is a specific application of computational chemistry that focuses on the simulation of chemical and biological processes. This approach is instrumental in fields such as drug discovery and materials science for predicting how a molecule will behave in a given environment, all within a computer simulation. For this compound, in silico modeling can be used to predict a range of properties that are crucial for its potential applications.

A key area of in silico modeling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital in the early stages of developing new chemical entities for pharmaceutical use. By simulating how a compound is likely to be processed by a living organism, researchers can identify potential liabilities and optimize the molecular structure to improve its pharmacokinetic and safety profiles.

While specific in silico ADMET studies for this compound are not published, we can look at the computed properties of analogous compounds to understand what such an analysis would entail. For instance, properties like lipophilicity (often expressed as logP), polar surface area (PSA), and the number of rotatable bonds are key determinants of a molecule's oral bioavailability.

The following tables present computed data for compounds that are structurally similar to this compound. This data is sourced from publicly available chemical databases and provides a glimpse into the type of information that in silico modeling can generate.

Table 1: Computed Properties for Methyl 2-methyl-3-(4-methylphenyl)propanoate This interactive table provides a summary of the key computed physicochemical properties for Methyl 2-methyl-3-(4-methylphenyl)propanoate, an isomer of the target compound.

| Property | Value | Reference |

| Molecular Weight | 192.25 g/mol | PubChem |

| XLogP3-AA | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 192.115029749 Da | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

Table 2: Computed Properties for Ethyl 2-methyl-2-(4-methylphenyl)propanoate This table outlines the computed properties for the ethyl ester analog of the target compound, which provides further context for predicting the behavior of the methyl ester.

| Property | Value | Reference |

| Molecular Weight | 206.28 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 206.130679813 Da | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

These data tables illustrate the foundational information that in silico models provide. For example, the low hydrogen bond donor count and the topological polar surface area suggest that these molecules are likely to have good membrane permeability. The number of rotatable bonds gives an indication of the molecule's conformational flexibility, which can influence its binding to a target protein.

Further in silico studies, such as molecular docking, could be performed to predict the binding affinity and orientation of this compound within the active site of a specific protein target. Such studies are guided by the computed three-dimensional structure of the molecule and are a cornerstone of modern drug design and discovery.

Catalytic and Biocatalytic Routes for Methyl 2 4 Methylphenyl Propanoate

The production and transformation of methyl 2-(4-methylphenyl)propanoate, a key intermediate in various chemical syntheses, are achieved through sophisticated catalytic and biocatalytic methods. These approaches focus on efficiency, selectivity, and sustainability, employing transition metal complexes and enzymatic systems to achieve desired chemical outcomes.

Applications in Advanced Chemical Synthesis Research

Building Block for Complex Organic Molecules

In the field of organic synthesis, the strategic assembly of complex molecules from simpler, readily available starting materials is a fundamental goal. Methyl 2-(4-methylphenyl)propanoate serves as a key organic building block, providing a foundational structure that can be elaborated upon to create intricate molecular architectures. sigmaaldrich.com

One notable application is in the synthesis of chiral ligands, which are crucial for asymmetric catalysis. For instance, research has demonstrated the use of this compound in the synthesis of 2-carboxybenzenesulfonamides. These intermediates undergo a sequence of reactions, including a TMSCl–NaI–MeCN mediated N-deprotective cyclization, to ultimately form N-sulfonylimines. Through subsequent bromination and ring expansion, these compounds are converted into chiral C2-symmetric 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octanes (DABCOs). researchgate.net These complex, chiral DABCO derivatives are then utilized as catalysts in asymmetric reactions. researchgate.net

The utility of related phenylpropanoate structures as building blocks is also well-documented. For example, derivatives like 2-(3-methoxy-4-methylphenyl)propan-1-ol are essential building blocks in the enantioselective synthesis of xanthorrhizol, a natural sesquiterpene. mendeley.com This highlights the broader importance of the phenylpropanoate scaffold in constructing complex natural products and their analogues.

Precursor in the Synthesis of Optically Active Compounds

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule often resides in a single enantiomer. This compound and its derivatives are valuable precursors in the development of methods for synthesizing such optically active compounds.

Enzymatic resolutions are a powerful tool for obtaining chiral molecules. Lipase-catalyzed enantioselective hydrolysis of racemic esters is an efficient method for producing new fluorinated β-amino acid enantiomers, demonstrating a common strategy for achieving optical purity. semanticscholar.org Similarly, lipase-catalyzed reactions have been developed for the resolution of related compounds like rac-2-(3-methoxy-4-methylphenyl)propan-1-ol, facilitating the synthesis of specific enantiomers. mendeley.com

Furthermore, derivatives of the core structure are employed in asymmetric hydrogenation reactions. For example, Methyl 2-acetamido-3-(4-methylphenyl)propionate is a substrate in rhodium-catalyzed asymmetric hydrogenation using chiral monophosphorous ligands to produce optically active amino acids. arkat-usa.org The development of versatile chiral reagents allows for highly enantioselective synthesis of ester aldols, showcasing advanced methods for controlling stereochemistry. acs.org The synthesis of chiral, optically active piperazine derivatives, which can be used to generate chiral allenes with high enantiomeric excess, further illustrates the role of this chemical family as precursors to valuable optically active products. researchgate.net

Role in Pharmaceutical Intermediate Synthesis Research

This compound and structurally similar compounds are critical intermediates in the synthesis of a wide range of pharmaceutical agents. slchemtech.com Their molecular framework is incorporated into the final structure of numerous active pharmaceutical ingredients (APIs).

Research has shown that related phenylpropanoate esters are key intermediates for new generation, highly active narcotic analgesics such as remifentanil and other fentanyl analogues. researchgate.net They also form the backbone of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the hydrolysis of this compound yields 2-(4-methylphenyl)propanoic acid, a known impurity of ibuprofen (B1674241), but the core structure is central to the API itself. lgcstandards.com The related compound, methyl 2-(4-isobutylphenyl)propanoate, is also known as Ibuprofen Methyl Ester.

Furthermore, these intermediates are used in the synthesis of other classes of drugs. For example, methyl 2-methyl-2-phenylpropanoate is a starting material in a multi-step synthesis to produce Bilastine (B1667067), an antihistamine medication. google.com A similar structure is a key intermediate for another antihistamine, Fexofenadine. patsnap.com The versatility of this chemical scaffold is also seen in its use to synthesize potent dual PPARα/γ agonists, which are investigated for their potential in managing metabolic disorders. researchgate.net

Table 1: Examples of Pharmaceutical Classes Synthesized from Phenylpropanoate Intermediates

| Pharmaceutical Class | Specific Drug/Target Example | Intermediate Type |

|---|---|---|

| Narcotic Analgesics | Remifentanil, Fentanyl Analogues | Piperidine-carboxylate derivatives |

| Antihistamines | Bilastine, Fexofenadine | Phenylpropanoate esters |

| NSAIDs | Ibuprofen | 2-(4-Isobutylphenyl)propanoic Acid |

| Metabolic Modulators | Dual PPARα/γ Agonists | Propionic acid derivatives |

Development of Chiral Catalysts and Probes

The development of effective chiral catalysts is a major focus of modern chemical research, as they enable the enantioselective synthesis of complex molecules. Intermediates derived from this compound have been shown to be instrumental in creating novel catalytic systems.

As previously mentioned, a key application involves the synthesis of chiral C2-symmetric 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octanes (DABCOs). researchgate.net These chiral DABCOs have been successfully utilized as catalysts for asymmetric Baylis-Hillman reactions, achieving notable enantioselectivity. researchgate.net The research in this area demonstrates a complete pathway from a simple propanoate ester to a functional, complex chiral catalyst.

The broader field relies heavily on the innovation of new chiral ligands and catalysts to drive asymmetric transformations. mdpi.com This includes the development of chiral primary amine catalysts for reactions like asymmetric α-hydroxylation and α-fluorination, and the creation of chiral monophosphorous ligands for asymmetric hydrogenation. arkat-usa.org While not all are directly synthesized from this compound, the principles of using such building blocks to construct the complex chiral environments of catalysts are well-established. The synthesis of chiral catalysts is a critical step in producing optically pure agrochemicals and pharmaceuticals. acs.org

Process Impurity Profiling and Reference Material Development in Chemical Manufacturing

In the manufacturing of pharmaceuticals and other fine chemicals, ensuring the purity of the final product is paramount. This requires the identification, synthesis, and quantification of potential process impurities. This compound and its corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid, play a role in this critical aspect of quality control.

2-(4-Methylphenyl)propanoic acid is recognized as "Ibuprofen Impurity D" in the European Pharmacopoeia (EP). lgcstandards.com As such, it is synthesized and used as a certified reference material. These reference standards are essential for the validation of analytical methods used to test the purity of bulk ibuprofen and its finished dosage forms. By having a pure sample of the impurity, analytical chemists can accurately detect and quantify its presence, ensuring that the final drug product meets stringent regulatory standards.

The development of reference materials is a specialized area of synthesis. The process involves not only an optimized synthesis of the impurity but also a thorough characterization and purity assessment to establish it as a standard. medpharmres.com This ensures the reliability of quality control testing throughout the chemical manufacturing industry. A related compound, Methyl 2-(4-ethylphenyl)propanoate, is also categorized as a pharmaceutical reference standard, further highlighting the importance of this class of molecules in maintaining the quality and safety of medicines. pharmaffiliates.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-methylphenyl)propanoic acid |

| 2-Carboxybenzenesulfonamide |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| 2-(3-Methoxy-4-methylphenyl)propan-1-ol |

| Xanthorrhizol |

| Methyl 2-acetamido-3-(4-methylphenyl)propionate |

| Remifentanil |

| Fentanyl |

| Ibuprofen |

| Methyl 2-(4-isobutylphenyl)propanoate |

| Bilastine |

| Fexofenadine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.